1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1080025-88-2
VCID: VC20894344
InChI: InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3
Molecular Formula: C16H12N4O
Molecular Weight: 276.29 g/mol

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone

CAS No.: 1080025-88-2

Cat. No.: VC20894344

Molecular Formula: C16H12N4O

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone - 1080025-88-2

Specification

CAS No. 1080025-88-2
Molecular Formula C16H12N4O
Molecular Weight 276.29 g/mol
IUPAC Name 1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2
Standard InChI Key UPLQVGQBBPIDLQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator